molecular formula C17H15ClN2O4S B15283492 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B15283492
M. Wt: 378.8 g/mol
InChI Key: NVULRNVWWFMWPE-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline moiety attached to a benzenesulfonamide structure, which is further substituted with chloro and methoxy groups. The unique structural features of this compound make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to sulfonation to introduce the benzenesulfonamide group. The final step involves the coupling of the sulfonamide with 8-quinoline under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and conditions is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups into the benzenesulfonamide structure.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonamide group can interfere with bacterial cell wall synthesis, making it a potential antimicrobial agent. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both quinoline and sulfonamide groups makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

4-chloro-2,5-dimethoxy-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C17H15ClN2O4S/c1-23-14-10-16(15(24-2)9-12(14)18)25(21,22)20-13-7-3-5-11-6-4-8-19-17(11)13/h3-10,20H,1-2H3

InChI Key

NVULRNVWWFMWPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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